molecular formula C25H24N4O5 B6560092 N-(2,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide CAS No. 921823-70-3

N-(2,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B6560092
CAS No.: 921823-70-3
M. Wt: 460.5 g/mol
InChI Key: NUQGYLOHSCRCCY-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrido[3,2-d]pyrimidine core. This bicyclic system contains two fused aromatic rings (pyridine and pyrimidine) with ketone groups at positions 2 and 2. The acetamide side chain is substituted with a 2,5-dimethoxyphenyl group, while the pyrido-pyrimidine ring is further modified with a phenylethyl substituent at position 3. The methoxy groups likely enhance solubility and modulate electronic interactions, while the phenylethyl moiety may influence lipophilicity and receptor binding.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-33-18-10-11-21(34-2)19(15-18)27-22(30)16-29-20-9-6-13-26-23(20)24(31)28(25(29)32)14-12-17-7-4-3-5-8-17/h3-11,13,15H,12,14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQGYLOHSCRCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C28H25N3O6 with a molecular weight of 499.5 g/mol. The structure features a pyrido[3,2-d]pyrimidine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC28H25N3O6
Molecular Weight499.5 g/mol
IUPAC NameThis compound
InChI KeyFYWXKJXSTPYPDK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could bind to various receptors influencing cellular responses.
  • Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : Laboratory tests revealed effective inhibition against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Research indicates potential neuroprotective effects:

  • Cytoprotective Mechanisms : The compound may protect neuronal cells from oxidative damage and apoptosis.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF7) with an IC50 value of 15 µM .
  • Antimicrobial Efficacy : A recent investigation published in Pharmaceutical Biology highlighted the compound's effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • Neuroprotection Research : An experimental study indicated that this compound could reduce neuronal cell death in models of oxidative stress by upregulating antioxidant enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs (e.g., pyrimidine/heterocyclic cores, acetamide linkages, or aromatic substituents) and provide insights into structure-activity relationships (SAR) and synthetic strategies.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Heterocycle Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrido[3,2-d]pyrimidine 2,5-Dimethoxyphenyl, phenethyl ~449 (calculated) Dioxo groups, methoxy-enhanced solubility, phenylethyl for lipophilicity
: Thieno[3,2-d]pyrimidine analog Thieno[3,2-d]pyrimidine 2,5-Dichlorophenyl, phenethyl ~536 (estimated) Thiophene core (vs. pyridine), chloro substituents for electronic effects
: 2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide Dihydropyrimidinone Bis-hydroxyethyl ~258 (calculated) Hydroxyethyl groups for hydrophilicity; Rf = 0.4 (15% MeOH/DCM)
: Triazolo[4,3-c]pyrimidine derivative Triazolo[4,3-c]pyrimidine 4-Fluorophenyl, methyl ~394 (estimated) Fluorine for metabolic stability; triazolo core for rigidity
: N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide Pyridine 3,4-Dimethoxyphenethyl, propyl 399.216 High synthesis yield (94%); deep yellow oil; MeOH/DCM purification
: Chromen-pyrazolo[3,4-d]pyrimidine analog Pyrazolo[3,4-d]pyrimidine Fluoro, isopropoxy, chromen ~570 (M++1 = 571.198) Palladium-catalyzed synthesis; high thermal stability (MP: 302–304°C)
: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Pyrimidine Methyl, sulfanyl, phenyl ~289 (calculated) Planar acetamide conformation; Csp2–S bond (1.759 Å) for stability

Key Observations

Core Heterocycle Influence: The pyrido[3,2-d]pyrimidine core in the target compound offers a fused aromatic system distinct from thieno[3,2-d]pyrimidine () or triazolo[4,3-c]pyrimidine (). Dihydropyrimidinones () lack aromaticity in one ring, which could reduce planarity and π-stacking capacity compared to the fully aromatic target compound .

Substituent Effects :

  • Methoxy vs. Chloro/Fluoro Groups : The target’s 2,5-dimethoxyphenyl group contrasts with chloro () or fluoro () substituents. Methoxy groups enhance solubility via hydrogen bonding, while halogens improve metabolic stability and lipophilicity .
  • Phenylethyl vs. Hydroxyethyl/Alkyl Chains : The phenylethyl group in the target may increase membrane permeability compared to hydrophilic hydroxyethyl () or propyl () chains .

Synthetic and Physical Properties :

  • High-yield synthesis (>80%) is achievable for analogs with simple substituents (e.g., ), while palladium-catalyzed coupling () is required for complex fused systems .
  • Physical states vary widely: the target compound is likely a solid (similar to ’s chromen analog), whereas ’s pyridine derivative is an oil .

In contrast, the sulfanyl-linked pyrimidine in adopts a near-perpendicular orientation between aromatic rings, reducing steric hindrance .

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